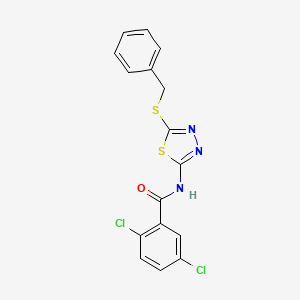
1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a complex structure. Let’s break down its components:
- 1H-pyrazole ring : The core structure consists of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms.
- Butyl group (C4H9) : Attached to the pyrazole ring, the butyl group provides hydrophobic properties.
- Ethoxymethyl group (C3H7O) : The ethoxymethyl moiety contributes to solubility and reactivity.
- Sulfonyl chloride group (SO2Cl) : This functional group imparts reactivity and serves as a leaving group in chemical reactions.
Synthesis Analysis
The synthesis of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves several steps. While specific methods may vary, a common approach includes the following:
- Pyrazole Formation : Start by synthesizing the pyrazole ring, often through cyclization of appropriate precursors.
- Introduction of Butyl Group : Alkylate the pyrazole ring with butyl halide (e.g., butyl bromide or butyl chloride) to attach the butyl group.
- Ethoxymethylation : React the resulting compound with ethyl alcohol (ethanol) in the presence of a base to introduce the ethoxymethyl group.
- Sulfonylation : Finally, treat the ethoxymethyl-pyrazole intermediate with chlorosulfonic acid (SO2Cl) to form the sulfonyl chloride derivative.
Molecular Structure Analysis
The molecular structure of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride reveals its three-dimensional arrangement. X-ray crystallography or computational methods can provide insights into bond angles, torsion angles, and intermolecular interactions.
Chemical Reactions Analysis
- Hydrolysis : The compound can undergo hydrolysis, leading to the release of the sulfonyl chloride group and formation of the corresponding acid.
- Substitution Reactions : The sulfonyl chloride can participate in nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles (e.g., amines, alcohols).
- Base-Catalyzed Reactions : Ethoxymethyl cleavage can occur under basic conditions, yielding the corresponding alcohol and pyrazole.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the compound’s melting point to assess its stability and handling conditions.
- Solubility : Determine its solubility in various solvents (e.g., polar or nonpolar).
- Stability : Assess stability under different environmental conditions (e.g., temperature, humidity).
Safety And Hazards
- Toxicity : Evaluate the compound’s toxicity, especially considering the sulfonyl chloride group.
- Handling Precautions : Use appropriate protective equipment (gloves, goggles) when working with this compound.
- Storage : Store in a cool, dry place away from incompatible materials.
Orientations Futures
- Biological Studies : Investigate potential biological activities (e.g., antimicrobial, anticancer) and target interactions.
- Synthetic Modifications : Explore derivatization strategies to enhance specific properties.
- Application Development : Consider applications in pharmaceuticals, materials, or catalysis.
Propriétés
IUPAC Name |
1-butyl-3-(ethoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-3-5-6-13-7-10(17(11,14)15)9(12-13)8-16-4-2/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLYUWFOQPJGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)
![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)
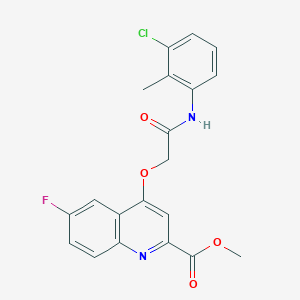
![[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol](/img/structure/B2525027.png)
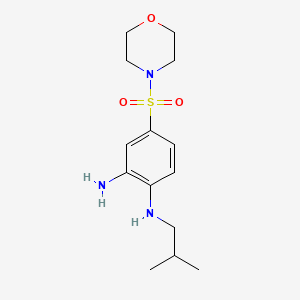

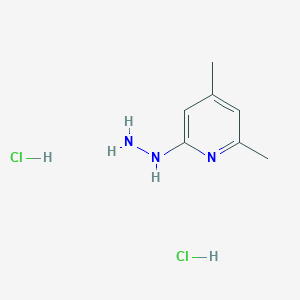
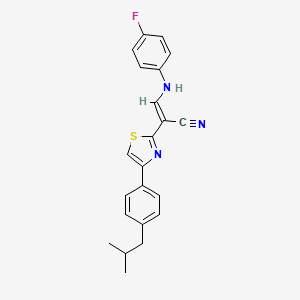
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)
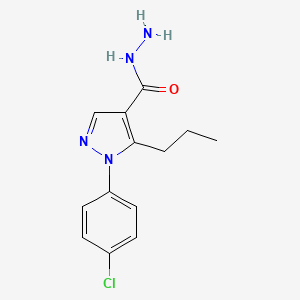
![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)
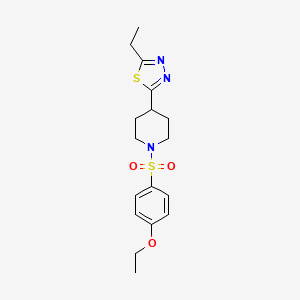
![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)
